Ketoprofen Methyl Ester Exhibits >30-Fold Higher Predicted LD50 and Reduced Hepatotoxicity Versus Ketoprofen
In silico ProTox-II analysis predicts that ketoprofen methyl ester possesses an LD50 value greater than 30-fold that of the parent drug ketoprofen, with no predicted hepatotoxicity, a class-limiting adverse effect of chronic ketoprofen use [1]. In vivo hepatotoxicity studies further confirmed that ester prodrugs (including the methyl derivative) exert significantly lower effects on liver enzymes and histopathology compared to pure ketoprofen [1].
| Evidence Dimension | Predicted Acute Oral Toxicity (LD50) and Hepatotoxicity |
|---|---|
| Target Compound Data | >30-fold higher predicted LD50 versus ketoprofen; no predicted hepatotoxicity (ProTox-II) |
| Comparator Or Baseline | Ketoprofen (parent drug) |
| Quantified Difference | >30-fold higher LD50; absence of hepatotoxicity prediction |
| Conditions | In silico SwissADME and ProTox-II analysis; in vivo murine hepatotoxicity model |
Why This Matters
This large safety margin directly addresses the well-documented hepatotoxic and gastrointestinal risks of ketoprofen, making KME a preferred candidate for chronic oral inflammation models and formulation development where safety is paramount.
- [1] Mazumder K, et al. In silico analysis and experimental evaluation of ester prodrugs of ketoprofen for oral delivery: With a view to reduce toxicity. Processes. 2021;9(12):2221. doi:10.3390/pr9122221. View Source
